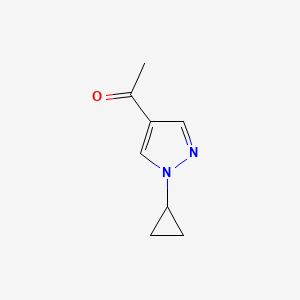
1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound with the CAS Number: 1784673-98-8 . It has a molecular weight of 150.18 and its IUPAC name is 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one is C8H10N2O . The InChI code for this compound is 1S/C8H10N2O/c1-6(11)7-4-9-10(5-7)8-2-3-8/h4-5,8H,2-3H2,1H3 .Physical And Chemical Properties Analysis
1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one is a powder that is stored at room temperature . Unfortunately, the boiling point and other physical and chemical properties were not available in the search results.科学的研究の応用
Structural Characterization and Interaction Analysis
The structural properties and intermolecular interactions of a pyrazoline compound structurally related to 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one have been extensively studied. The compound of interest crystallizes in the monoclinic system and is characterized by weak C⋯H···π interactions among neighboring molecules, leading to an efficient packing structure. This study, utilizing Hirshfeld surface analysis and 2D fingerprint plots, provides insights into the molecular interactions within the crystal structure, highlighting the importance of these interactions in determining the structural stability and properties of such compounds (Delgado et al., 2020).
Synthesis and Application in Organic Chemistry
Research has shown the versatile synthesis of 3H-pyrazoles, which share a structural motif with 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one, via 1,3-dipolar cycloaddition of 2-diazopropane to propargylic alcohols. This reaction is not only regioselective but also yields products in good yield, demonstrating the potential for creating complex organic structures from simple precursors. Additionally, the photolysis of these pyrazoles leads to cyclopropenyl alcohols, indicating potential applications in the synthesis of functional organic materials (Hamdi et al., 2005).
Catalytic Synthesis of Complex Structures
The catalytic reaction of hydrazinoethyl 1,1-cyclopropanediesters with aldehydes has been explored to access structurally complex fused bicyclopyrazolidines. This process allows for the synthesis of either 2,5-cis or 2,5-trans adducts in good to excellent yields by simply controlling the addition order of catalyst and aldehyde. Such stereodivergent synthesis methods highlight the potential for creating a wide range of complex molecular architectures starting from compounds similar to 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one (Lebold & Kerr, 2009).
Antimicrobial Applications
A study on heterocyclic compounds bearing motifs similar to 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one demonstrated significant antimicrobial activity against a range of microorganisms. The synthesized compounds were evaluated against gram-positive, gram-negative bacteria, and strains of fungi, with several compounds showing notable antimicrobial efficacy. This research suggests potential applications of such compounds in developing new antimicrobial agents (Desai et al., 2017).
Safety And Hazards
特性
IUPAC Name |
1-(1-cyclopropylpyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(11)7-4-9-10(5-7)8-2-3-8/h4-5,8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEMECOBXJJMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2812164.png)
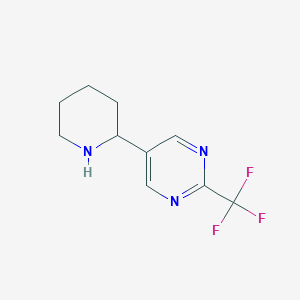
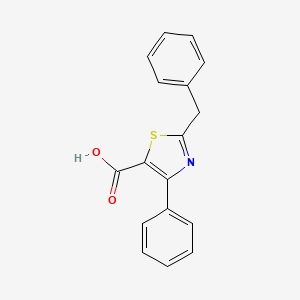
![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2812167.png)
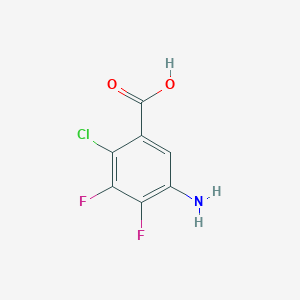
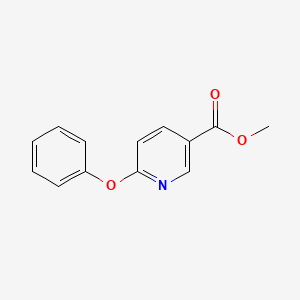
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2812175.png)
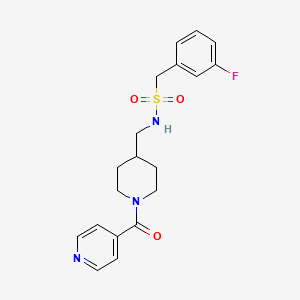
![N-(3,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2812178.png)
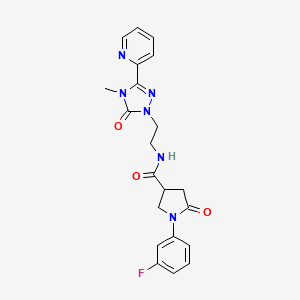
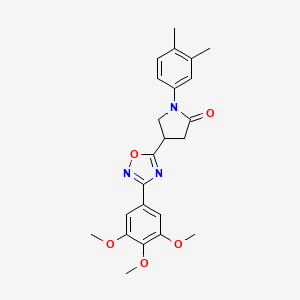
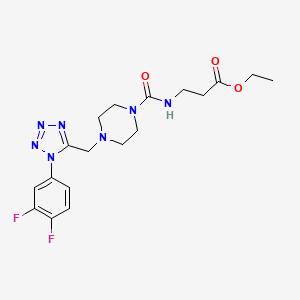
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2812185.png)
![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2812187.png)